

# Spectroscopic Data for Ethyl 4-hydroxybutanoate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 4-hydroxybutanoate*

Cat. No.: *B1330753*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-hydroxybutanoate** (CAS No: 999-10-0), a versatile chemical intermediate.<sup>[1]</sup> The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

## Quantitative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 4-hydroxybutanoate**. These predictions are based on the analysis of its constituent functional groups—a primary alcohol and an ethyl ester—and typical chemical shift and fragmentation patterns.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
-CH <sub>3</sub> (ethyl)	~1.25	Triplet (t)	~7.1	3H
-CH <sub>2</sub> - (C3)	~1.90	Quintet (p)	~6.5	2H
-CH <sub>2</sub> - (C2)	~2.40	Triplet (t)	~7.2	2H
-OH	~2.5 (variable)	Broad Singlet (br s)	-	1H
-CH <sub>2</sub> - (C4)	~3.68	Triplet (t)	~6.3	2H
-OCH <sub>2</sub> - (ethyl)	~4.12	Quartet (q)	~7.1	2H

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
-CH <sub>3</sub> (ethyl)	~14.2
-CH <sub>2</sub> - (C3)	~28.5
-CH <sub>2</sub> - (C2)	~30.8
-OCH <sub>2</sub> - (ethyl)	~60.6
-CH <sub>2</sub> - (C4)	~62.0
-C=O (ester)	~173.8

## IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibrational Mode
~3400 (broad)	O-H	Stretching
~2970-2880	C-H (sp <sup>3</sup> )	Stretching
~1735 (strong)	C=O (ester)	Stretching
~1250-1050	C-O	Stretching

## MS (Mass Spectrometry) Data

Ionization Mode: Electron Ionization (EI)

m/z	Proposed Fragment
132	[M] <sup>+</sup> (Molecular Ion)
114	[M - H <sub>2</sub> O] <sup>+</sup>
87	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
71	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
45	[COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for a liquid sample such as **Ethyl 4-hydroxybutanoate**. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 10-20 mg of **Ethyl 4-hydroxybutanoate** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.
  - For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added ( $\delta$  = 0.00 ppm). Modern spectrometers can also

reference the residual solvent peak.

- Transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
  - The NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.
  - Standard room temperature (e.g., 298 K) is typically used.
  - For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, a larger number of scans is usually necessary due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

## Infrared (IR) Spectroscopy

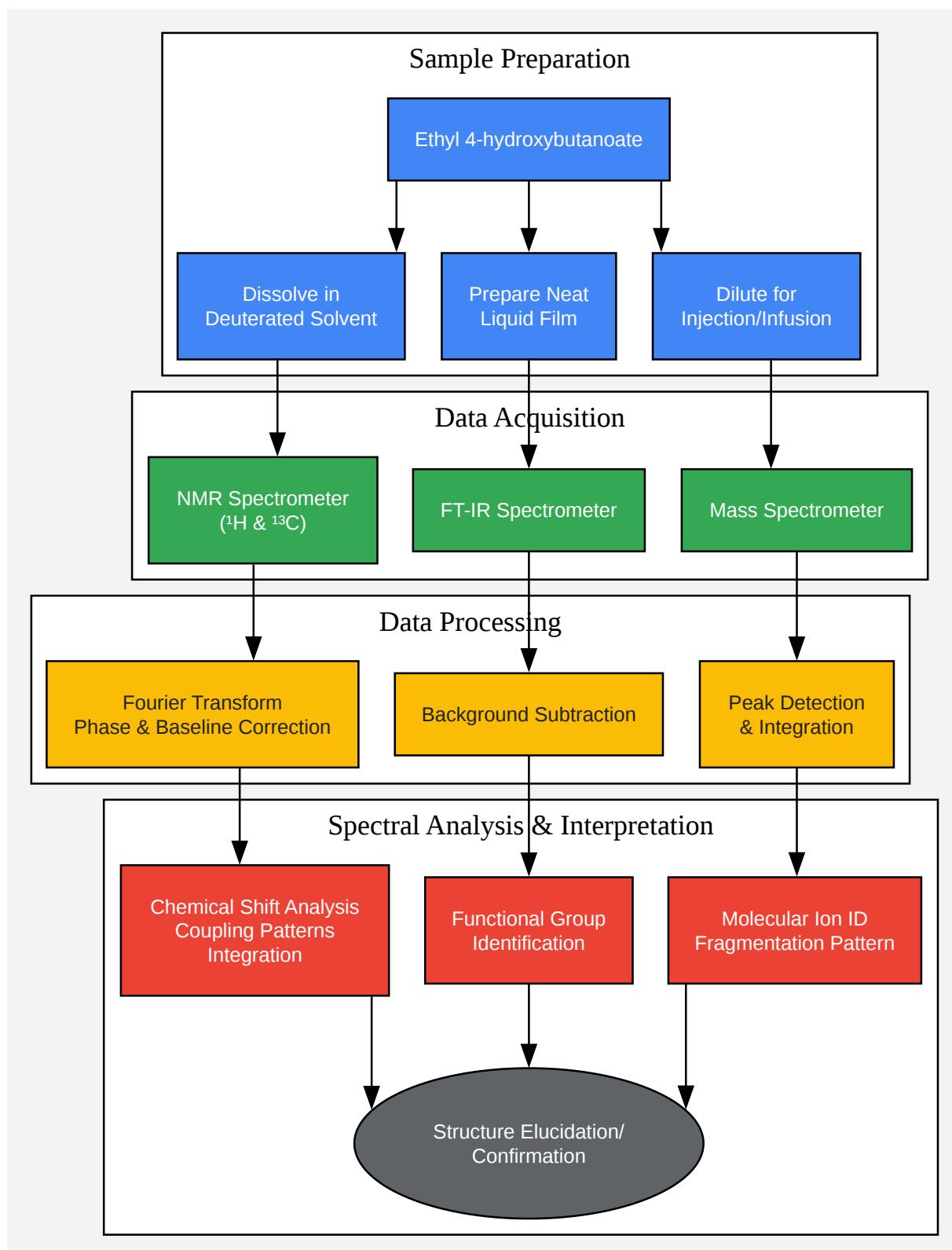
- Sample Preparation (Neat Liquid):
  - Place one to two drops of neat (undiluted) **Ethyl 4-hydroxybutanoate** onto the surface of a salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top to create a thin liquid film.
- Instrument Setup and Data Acquisition:
  - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
  - Record a background spectrum of the empty spectrometer.
  - Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is presented as transmittance or absorbance versus wavenumber.

## Mass Spectrometry (MS)

- Sample Introduction:
  - For a volatile liquid like **Ethyl 4-hydroxybutanoate**, direct injection or infusion into the ion source is a common method.
  - Alternatively, the sample can be introduced via Gas Chromatography (GC-MS) for separation from any impurities prior to mass analysis.
- Ionization:
  - Electron Ionization (EI) is a standard technique that involves bombarding the sample with a high-energy electron beam, leading to ionization and fragmentation.
- Mass Analysis and Detection:
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
  - A detector records the abundance of each ion, generating a mass spectrum.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **Ethyl 4-hydroxybutanoate**.

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## References

- 1. [bocsci.com](http://bocsci.com) [bocsci.com]
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